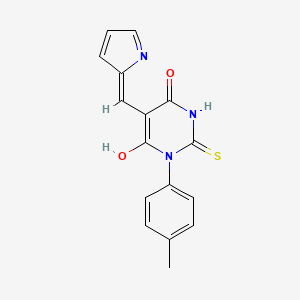![molecular formula C20H27NO4 B5970656 3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1-methylpropyl]aniline](/img/structure/B5970656.png)
3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1-methylpropyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1-methylpropyl]aniline is a chemical compound that belongs to the class of anilines. It has been extensively studied due to its potential use in scientific research applications.
Wirkmechanismus
The mechanism of action of 3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1-methylpropyl]aniline involves its interaction with the serotonin 2A receptor. The compound acts as a selective agonist of the receptor, leading to the activation of downstream signaling pathways. This activation ultimately leads to the physiological and biochemical effects observed with the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1-methylpropyl]aniline are largely due to its interaction with the serotonin 2A receptor. The compound has been shown to induce hallucinations, alter mood, and affect perception. Additionally, the compound has been shown to have effects on neural plasticity and neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1-methylpropyl]aniline in lab experiments include its selectivity for the serotonin 2A receptor, making it a valuable tool for studying the receptor's function. Additionally, the compound has been extensively studied, making it a well-characterized compound for use in experiments. The limitations of using the compound include its potential for inducing hallucinations and altering mood, which may affect the validity of results obtained from experiments.
Zukünftige Richtungen
There are several future directions for the study of 3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1-methylpropyl]aniline. One direction is the study of the compound's effects on neural plasticity and neuroprotection. Additionally, the compound may have potential therapeutic applications in the treatment of psychiatric disorders. Further studies are needed to fully understand the compound's mechanisms of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1-methylpropyl]aniline involves several steps. The first step involves the reaction of 3,4,5-trimethoxybenzaldehyde and 3-(4-methoxyphenyl)-1-methylpropylamine in the presence of a catalyst such as hydrochloric acid. This reaction yields the intermediate product, 3,4,5-trimethoxy-N-(3-(4-methoxyphenyl)-1-methylpropyl)aniline. The second step involves the methylation of the intermediate product using dimethyl sulfate to yield the final product, 3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1-methylpropyl]aniline.
Wissenschaftliche Forschungsanwendungen
3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1-methylpropyl]aniline has been used in several scientific research applications. One of the most notable applications is in the study of the serotonin 2A receptor. The compound has been shown to act as a selective agonist of the receptor, making it a valuable tool for studying the receptor's function. Additionally, the compound has been used in the study of psychedelic drugs and their effects on the brain.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-14(6-7-15-8-10-17(22-2)11-9-15)21-16-12-18(23-3)20(25-5)19(13-16)24-4/h8-14,21H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAXAQOSEYQXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-3-phenylpropanamide](/img/structure/B5970585.png)
![2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B5970589.png)
![1-isopropyl-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970596.png)
![N-{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B5970609.png)
![3-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5970616.png)
![methyl 4-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B5970617.png)
![6-(5-phenyl-1H-pyrrol-2-yl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5970631.png)
![2-{[(3-chloro-4-fluorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5970640.png)
![2-methyl-6-{1-[(2-phenyl-1H-imidazol-4-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B5970643.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5970652.png)
![N-ethyl-N-(tetrahydro-2-furanylmethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5970661.png)
![3-(acetylamino)-N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5970669.png)

![2-(3-isobutylisoxazol-5-yl)-7,7-dimethyl-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B5970677.png)